Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate
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Overview
Description
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate is an organic compound with the molecular formula C10H18O4S. This compound is characterized by the presence of a sulfanyl group attached to a butanoate ester, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate typically involves the reaction of methyl 4-bromobutanoate with methyl thioglycolate in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like methanol or dichloromethane at room temperature. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate
- Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzoate
- Methyl 2-hydroxy-4-methoxybenzoate
Uniqueness
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, from organic synthesis to industrial applications .
Properties
CAS No. |
58029-84-8 |
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Molecular Formula |
C9H16O4S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)sulfanyl-2-methylbutanoate |
InChI |
InChI=1S/C9H16O4S/c1-7(9(11)13-3)4-5-14-6-8(10)12-2/h7H,4-6H2,1-3H3 |
InChI Key |
LCEQKMZEIAPJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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